![molecular formula C13H14FN B14001008 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenylmethyl group and a carbonitrile group
准备方法
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 4-fluorobenzyl chloride.
Reaction Conditions: The cyclopentane is reacted with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to form 1-[(4-Fluorophenyl)methyl]cyclopentane.
Formation of Carbonitrile: The resulting compound is then treated with a cyanating agent, such as sodium cyanide, under appropriate conditions to introduce the carbonitrile group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
科学研究应用
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism by which 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and biological activity.
1-[(4-Fluorophenyl)methyl]cyclopentane-1-methanol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H14FN |
|---|---|
分子量 |
203.25 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c14-12-5-3-11(4-6-12)9-13(10-15)7-1-2-8-13/h3-6H,1-2,7-9H2 |
InChI 键 |
MQSKSRAHVHEKCI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
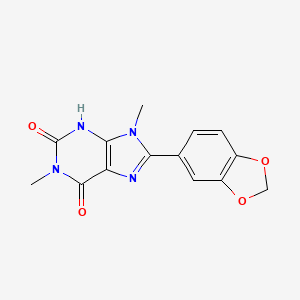
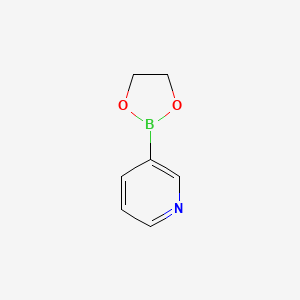
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
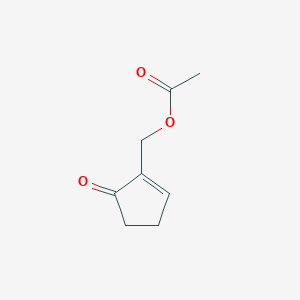
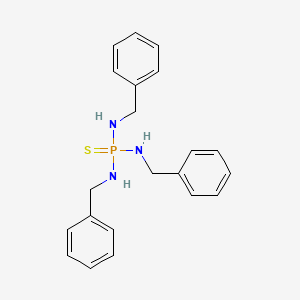
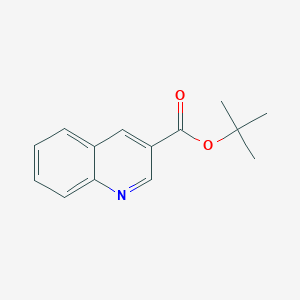
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)


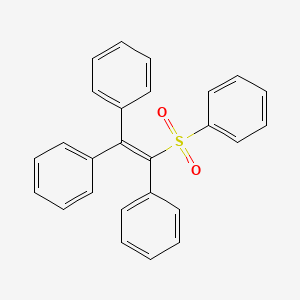
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
